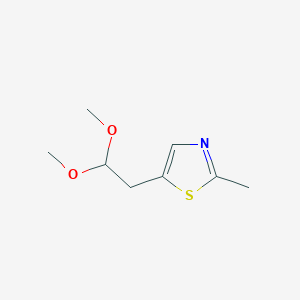

5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-6-9-5-7(12-6)4-8(10-2)11-3/h5,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUMPMRRWQEWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole typically involves the reaction of 2,2-dimethoxyethylamine with a thiazole precursor under specific conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of automated systems also minimizes human error and ensures consistent product quality .

Chemical Reactions Analysis

Lithiation and Electrophilic Substitution

The 5-position of the thiazole ring undergoes lithiation under cryogenic conditions (−78°C), enabling reactions with electrophiles like lactones. For example:

-

Reaction with 2,3-O-isopropylidene-D-erythrono-1,4-lactone yields lactol derivatives (e.g., 7a,b ) as a 95:5 diastereomeric mixture (62% yield). Warming the reaction mixture promotes isomerization to ketones (e.g., 8 ) .

-

Transmetallation of brominated analogs (e.g., 4-bromo-2-(1,1-dimethoxyethyl)thiazole) with lactones produces both 4- and 5-substituted thiazoles, indicating competitive reactivity at different positions .

| Substrate | Electrophile | Conditions | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|---|

| 5-Lithiothiazole derivative | Lactone 6 | −78°C, 1.5 h | Lactols 7a,b | 62% | 95:5 |

| 4-Bromo derivative | Lactone 21 | −78°C, 1.5 h | Lactol 29 + 22 | 44% + 15% | 69:31 |

Diastereoselective Reductions

The ketone moiety in derivatives of 5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole undergoes stereoselective reduction:

-

L-Selectride at −78°C reduces ketones to alcohols (e.g., 17 ) with 84:16 diastereoselectivity .

-

Subsequent acid hydrolysis converts these alcohols to tetrols (e.g., 19 , 20 ) or pentols (e.g., 25 , 26 ), which are acetylated to stable derivatives (e.g., 27 , 28 ) .

| Substrate | Reducing Agent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|---|

| Ketone 22 | L-Selectride | −78°C, 2 h | Alcohol 17 | 84% | 84:16 |

| Alcohol 17 | HCl (aq.) | RT, 2 h | Tetrol 19 | 89% | – |

Acid-Mediated Hydrolysis and Functionalization

The dimethoxyethyl group is susceptible to acid-catalyzed hydrolysis:

-

Hydrolysis of dimethoxyketal (e.g., 5 ) in aqueous HCl generates acetylthiazole derivatives (e.g., 11 ) .

-

Acetylation of pentols (e.g., 25 ) with acetic anhydride yields pentaacetates (e.g., 27 ) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Diol 9 | HCl (conc.), acetone/H2O | Tetrol 11 | 89% |

| Pentol 25 | Ac2O, pyridine | Pentaacetate 27 | 92% |

General Thiazole Reactivity

The thiazole core exhibits classic reactivity:

Scientific Research Applications

Anticancer Applications

Thiazole derivatives, including 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole, have shown promising anticancer activity across several studies. The mechanism of action often involves apoptosis induction and cell cycle arrest in cancer cell lines.

Case Studies and Findings

- In Vitro Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that compounds with similar structural features exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM .

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the thiazole ring can enhance anticancer efficacy. For instance, a derivative with a methoxy group showed improved activity against human glioblastoma U251 cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 12.5 | Induces apoptosis |

| This compound | MCF-7 | 15.0 | Cell cycle arrest |

Antimicrobial Applications

The compound also exhibits significant antimicrobial properties against various pathogens, including antibiotic-resistant strains.

Case Studies and Findings

- Antibacterial Activity : In a comparative study of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid .

- Broad-Spectrum Efficacy : Another study highlighted the effectiveness of thiazole derivatives against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| MRSA | <0.5 | This compound |

| E. faecium | 0.8 | This compound |

Mechanistic Insights

- Anticancer Mechanisms : The compound induces mitochondrial depolarization leading to apoptosis in cancer cells . It has been shown to interfere with key signaling pathways involved in cell proliferation.

- Antimicrobial Mechanisms : Thiazole derivatives disrupt bacterial cell wall synthesis and inhibit essential enzymes critical for bacterial survival .

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., NO₂ in ) reduce electron density in the thiazole ring, affecting reactivity in electrophilic substitutions.

Key Observations :

- The target compound’s dimethoxyethyl group likely requires specialized reagents (e.g., protected glycols) for introduction, contrasting with simpler alkylation or halogenation steps seen in analogs.

- Nitration (as in ) and acetylations (as in ) highlight the versatility of C5 functionalization in thiazole chemistry.

Physicochemical Properties

Physical properties of thiazoles depend on substituent polarity and molecular weight.

Key Observations :

- The dimethoxyethyl group in the target compound likely increases water solubility compared to ethyl or bromoethyl analogs due to ether oxygen polarity.

- Halogenated derivatives (e.g., ) exhibit higher reactivity but lower stability under hydrolytic conditions.

Biological Activity

5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazoles are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article discusses the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, providing insights into its efficacy and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the alkylation of thiazole derivatives through various chemical reactions. The compound can be synthesized via a multi-step process that includes:

- Formation of the thiazole ring : This can be achieved through condensation reactions involving thiourea and α-halo ketones.

- Alkylation : The introduction of the dimethoxyethyl group is performed using alkylation techniques under controlled conditions to ensure high yields and purity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Antibacterial Activity : this compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

- Antifungal Activity : The compound also exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values indicating substantial efficacy .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. In particular:

- Cytotoxicity Testing : Studies have shown that this compound possesses selective cytotoxicity towards various cancer cell lines, including human fibrosarcoma HT-1080 and mouse hepatoma MG-22A. The compound's IC50 values indicate significant inhibition of cell proliferation at micromolar concentrations .

- Mechanisms of Action : The anticancer activity is believed to be mediated through multiple mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth. For example, some thiazole derivatives have been identified as inhibitors of protein kinases implicated in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups such as methoxy enhances antimicrobial activity, while electron-withdrawing groups can modulate cytotoxicity. For instance, modifications at the 4-position of the phenyl ring attached to the thiazole core significantly influence both antibacterial and anticancer activities .

- Hybrid Structures : Hybrid compounds combining thiazoles with other pharmacophores have shown enhanced bioactivity. For example, thiazole-pyridine hybrids exhibit improved anticancer efficacy compared to their standalone counterparts .

Case Studies

Several studies have highlighted the potential of this compound:

- In Vitro Cytotoxicity : A study evaluated its effects on various cancer cell lines using MTT assays and reported IC50 values indicating potent anticancer properties .

- Antimicrobial Screening : Another investigation assessed its antimicrobial activity against a panel of pathogens and found it effective at low concentrations compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole and related derivatives?

- Methodology : Thiazole derivatives are typically synthesized via cyclization reactions. For example, α-haloketones react with thiourea or thioamides under basic conditions to form the thiazole core. Substituents like the 2,2-dimethoxyethyl group can be introduced via alkylation or nucleophilic substitution. Evidence from similar compounds (e.g., 2-methyl-4-thieno[3,2-c]pyridinyl thiazoles) highlights the use of aqueous or alcoholic solvents with bases like K₂CO₃ for functionalization .

- Key Data : Reaction yields vary (60–85%) depending on substituent reactivity and solvent polarity. For example, ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate was synthesized in 78% yield using ethanol and HCl catalysis .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology : Use a combination of 1H/13C NMR , IR spectroscopy , and elemental analysis to confirm molecular structure. For instance:

- 1H NMR : The methoxy group (–OCH₃) in 5-(2,2-dimethoxyethyl) substituents appears as a singlet at δ 3.2–3.4 ppm. Thiazole protons resonate between δ 7.0–8.5 ppm .

- IR : Stretching vibrations for C–O (1050–1150 cm⁻¹) and C=S (650–750 cm⁻¹) confirm functional groups .

- Data Validation : Compare calculated vs. experimental elemental composition (e.g., C, H, N, S) to ensure purity. Discrepancies >0.3% indicate impurities .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodology : Perform molecular docking to assess binding affinity with target proteins (e.g., enzymes or receptors). Studies on similar thiazole-triazole hybrids (e.g., compound 9c ) revealed interactions with active site residues (e.g., hydrogen bonding with Asp189 in α-glucosidase) .

- Contradiction Analysis : Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Refine models using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.